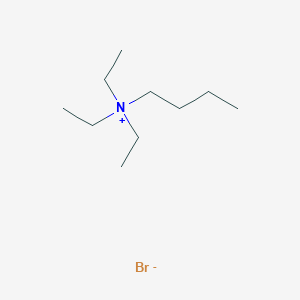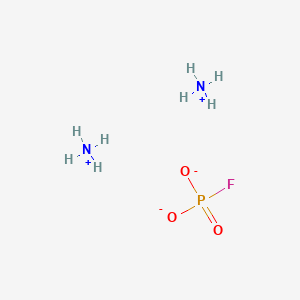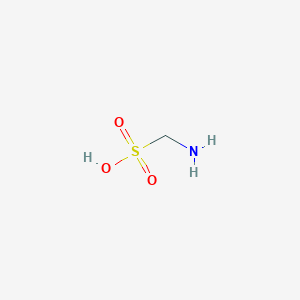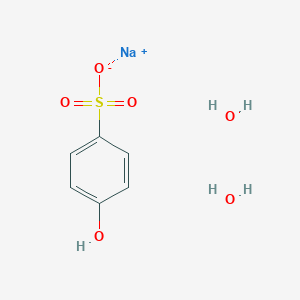![molecular formula C12H11KO6S B080910 Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate CAS No. 13725-45-6](/img/structure/B80910.png)
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate, also known as KRB or KRB sulphonate, is a chemical compound that has been extensively used in scientific research. It is a water-soluble compound that is commonly used as a substitute for potassium chloride in physiological experiments.
Wirkmechanismus
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate acts as a potassium ionophore, which means that it facilitates the transport of potassium ions across cell membranes. It does this by forming a complex with potassium ions and carrying them across the membrane. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to have a high selectivity for potassium ions and a low selectivity for other ions such as sodium and calcium.
Biochemische Und Physiologische Effekte
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has several biochemical and physiological effects. It has been shown to increase the contractility of cardiac muscle, increase the release of insulin from pancreatic beta cells, and enhance the excitability of neurons. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is its ability to maintain the osmotic balance of cells and tissues without affecting their physiological properties. It is also a cost-effective alternative to potassium chloride in physiological experiments. However, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has some limitations. It has a short half-life in physiological solutions, and it can cause pH changes in the solution. It is also toxic at high concentrations, making it unsuitable for long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate in scientific research. One direction is the study of its effects on the immune system. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to have anti-inflammatory properties, and it may have potential as a therapeutic agent for autoimmune diseases. Another direction is the study of its effects on cancer cells. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has been shown to inhibit the growth of cancer cells in vitro, and it may have potential as a chemotherapeutic agent. Finally, the development of new potassium ionophores based on the structure of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate may lead to the discovery of new therapeutic agents for a variety of diseases.
Conclusion:
In conclusion, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is a widely used chemical compound in scientific research. Its ability to maintain the osmotic balance of cells and tissues and its potassium ionophore properties make it a valuable tool in the study of muscle and nerve physiology, cardiovascular physiology, and renal physiology. While it has some limitations, Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate has several advantages over potassium chloride in physiological experiments. Its future directions include the study of its effects on the immune system and cancer cells, as well as the development of new potassium ionophores.
Synthesemethoden
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is synthesized by reacting 3-(2-oxo-2H-1-benzopyran-7-YL)propanoic acid with potassium hydroxide and then sulphonating the resulting compound with chlorosulphonic acid. The final product is obtained by neutralizing the sulphonated compound with potassium hydroxide. The synthesis method of Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is relatively simple and cost-effective, making it a popular choice in scientific research.
Wissenschaftliche Forschungsanwendungen
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is widely used in scientific research as a substitute for potassium chloride in physiological experiments. It is used to maintain the osmotic balance of cells and tissues and to prevent the swelling of cells. Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate sulphonate is also used in electrophysiological experiments to record the electrical activity of cells and tissues. It is commonly used in the study of muscle and nerve physiology, cardiovascular physiology, and renal physiology.
Eigenschaften
CAS-Nummer |
13725-45-6 |
|---|---|
Produktname |
Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate |
Molekularformel |
C12H11KO6S |
Molekulargewicht |
322.38 g/mol |
IUPAC-Name |
potassium;3-(2-oxochromen-7-yl)oxypropane-1-sulfonate |
InChI |
InChI=1S/C12H12O6S.K/c13-12-5-3-9-2-4-10(8-11(9)18-12)17-6-1-7-19(14,15)16;/h2-5,8H,1,6-7H2,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
QLNVCQPHVBAEAG-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCS(=O)(=O)[O-].[K+] |
Andere CAS-Nummern |
13725-45-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)





![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
